REACTION_CXSMILES
|
C[O-].[Na+].[SH2:4].Br[CH:6]([CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[CH:7]=O.[CH3:14][C:15]([CH3:17])=O.[NH3:18]>O.CO>[CH3:14][C:15]1([CH3:17])[N:18]=[CH:7][CH:6]([CH2:9][CH2:10][CH2:11][CH2:12][CH3:13])[S:4]1 |f:0.1|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
S
|
Name
|
|
Quantity
|
775 g
|
Type
|
reactant
|
Smiles
|
BrC(C=O)CCCCC
|
Name
|
|
Quantity
|
734 g
|
Type
|
reactant
|
Smiles
|
CC(=O)C
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
N
|
Name
|
|
Quantity
|
4 L
|
Type
|
solvent
|
Smiles
|
O
|
Name
|
sodium methoxide
|
Quantity
|
216.7 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
3 L
|
Type
|
solvent
|
Smiles
|
CO
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
-10 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
ADDITION
|
Details
|
was added over a 10 minute period
|
Duration
|
10 min
|
Type
|
ADDITION
|
Details
|
was added over a period of 1.5 hours
|
Duration
|
1.5 h
|
Type
|
EXTRACTION
|
Details
|
extracted with ether (4×1 liter)
|
Type
|
WASH
|
Details
|
The combined etheral extracts were washed with brine (1×1 liter)
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over magnesium suflate
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford
|
Type
|
DISTILLATION
|
Details
|
after distillation (70°-80°/1.5 mm) 549 g (74%) of 2,2-dimethyl-5-pentyl-3-thiazoline
|
Name
|
|
Type
|
|
Smiles
|
CC1(SC(C=N1)CCCCC)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |